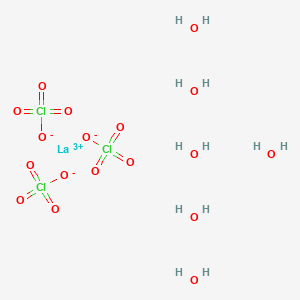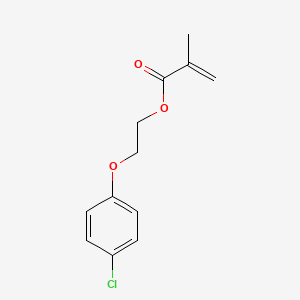
p-Chlorophenoxyethyl methacrylate
Vue d'ensemble
Description
- Synonyms : 4-Chlorophenoxyethyl methacrylate; 2-Propenoic acid, 2-methyl-, 2-(4-chlorophenoxy)ethyl ester .
Synthesis Analysis
The synthesis of CPEMA involves the reaction of p-chlorophenol with methacryloyl chloride . The optimal conditions for obtaining high-quality monomers have been developed .
Molecular Structure Analysis
The molecular structure of CPEMA consists of a methacrylate group (2-methylpropenoate) linked to a p-chlorophenoxyethyl moiety. The chlorine atom is attached to the phenyl ring .
Chemical Reactions Analysis
The degradation of CPEMA can occur through various mechanisms. While there is ongoing debate regarding the precise degradation pathways, it is essential to consider the synthesis step’s structural defects, which influence subsequent degradation reactions. Random fission plays a key role, especially for CPEMA synthesized via anionic polymerization. Kinetic modeling tools can help unravel dominant degradation mechanisms .
Physical And Chemical Properties Analysis
Mécanisme D'action
CPEMA’s mechanism of action depends on its application context. As a monomer, it participates in radical polymerization reactions, contributing to the formation of polymers with desirable properties. In applications such as coatings or biomedical materials, CPEMA’s reactivity influences its performance .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-9(2)12(14)16-8-7-15-11-5-3-10(13)4-6-11/h3-6H,1,7-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAUFBJJZSLYDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659692 | |
| Record name | 2-(4-Chlorophenoxy)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)ethyl 2-methylprop-2-enoate | |
CAS RN |
63249-65-0 | |
| Record name | 2-(4-Chlorophenoxy)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



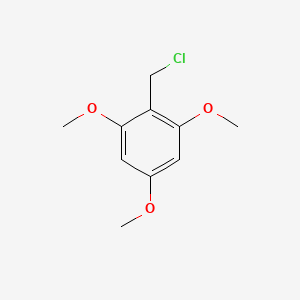


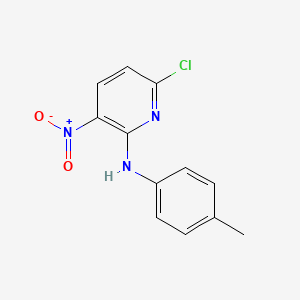

![Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B1498042.png)
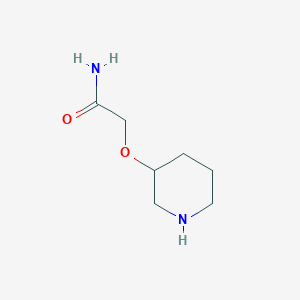
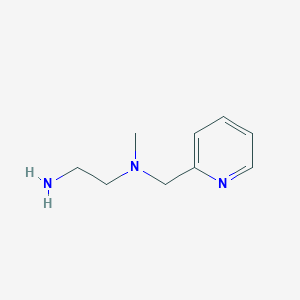


![1-Ethyl-4-[7-(1-ethylquinolin-4(1H)-ylidene)hepta-1,3,5-trien-1-yl]quinolin-1-ium iodide](/img/structure/B1498062.png)
